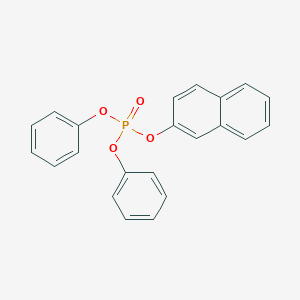

Naphthalen-2-yl diphenyl phosphate

Description

Properties

IUPAC Name |

naphthalen-2-yl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJUBNHZCFKUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603367 | |

| Record name | Naphthalen-2-yl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18872-49-6 | |

| Record name | Naphthalen-2-yl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, 2-naphthol reacts with in the presence of a Lewis acid catalyst such as magnesium chloride () or aluminum chloride () at 60–80°C under a nitrogen atmosphere. The intermediate phosphoryl chloride derivative is then treated with phenol at elevated temperatures (100–120°C) to yield the final product. Catalysts play a critical role in accelerating the reaction by polarizing the bond, thereby enhancing the electrophilicity of the phosphorus center.

Table 1: Optimization of Traditional Phosphorylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 70 | 4 | 78 | |

| 80 | 3 | 85 | |

| None | 100 | 6 | 45 |

Purification and Byproduct Management

The crude product is purified via vacuum distillation or recrystallization from toluene. A key challenge is the removal of hydrogen chloride (), a byproduct that necessitates acid traps or alkaline washes. The patent highlights the use of chlorobenzene as a solvent to mitigate side reactions, achieving a final purity of >98% after washing with aqueous sodium bicarbonate.

Organocatalytic Dehydrogenative Phosphorylation

A modern approach, reported in 2023, employs diphenyl ditelluride () as an organocatalyst and ultrasound irradiation to facilitate the dehydrogenative coupling of 2-naphthol with -phosphonates. This method eliminates the need for hazardous and operates under milder conditions.

Mechanistic Insights

The reaction proceeds via a radical pathway initiated by ultrasound-induced cavitation. Diphenyl ditelluride generates tellurium-centered radicals, which abstract hydrogen from 2-naphthol, forming a naphthoxyl radical. This intermediate couples with the -phosphonate, followed by oxidation to yield the phosphate ester.

Table 2: Sonochemical Synthesis Optimization

| Ultrasound Frequency (kHz) | Time (h) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 40 | 2 | 5 | 98 |

| 40 | 1.5 | 10 | 92 |

| 25 | 3 | 5 | 51 |

Advantages Over Traditional Methods

-

Eco-Friendly Profile : Avoids , reducing toxic waste.

-

Rapid Kinetics : Completion in 2 hours vs. 4–6 hours for conventional methods.

-

Broad Substrate Scope : Compatible with phenols, thiophenols, and substituted naphthols.

Characterization and Quality Control

Post-synthesis, the compound is characterized via:

Industrial Applications and Case Studies

The compound is integral to flame-retardant formulations for polymers like ABS and polycarbonates. A 2023 study demonstrated its efficacy in reducing peak heat release rates by 40% in resin compositions .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can lead to the formation of different phosphoric acid derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Naphthalen-2-yl diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl diphenyl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphate Esters

NDPhP belongs to the aryl phosphate ester (APE) subclass of OPEs, sharing functional similarities with compounds like triphenyl phosphate (TPHP), cresyl diphenyl phosphate (CDP), and 2-ethylhexyl diphenyl phosphate (EHDPP). Below is a detailed comparison based on structural features , applications , toxicity , and environmental behavior .

Structural Analogues and Functional Uses

Key Insights :

- Unlike EHDPP, which contains an aliphatic 2-ethylhexyl chain, NDPhP’s fully aromatic structure may reduce volatility and improve thermal stability .

Physical and Chemical Properties

Limited direct data exist for NDPhP, but inferences can be made from analogues:

- Solubility : Aryl phosphates like TPHP and DPHP are sparingly soluble in water but soluble in organic solvents (e.g., benzene) . NDPhP likely follows this trend.

- Thermal Stability : The naphthalene moiety may confer higher thermal resistance compared to TPHP, which degrades at temperatures above 200°C .

- Reactivity : NDPhP may undergo transesterification under heat, similar to diphenyl hydrogen phosphate, forming derivatives with varied substituents .

Toxicity and Metabolic Pathways

- NDPhP: No direct toxicity data are available.

- TPHP : Metabolized to DPHP via cytochrome P450 enzymes, linked to developmental toxicity in zebrafish and adipogenic effects in mammals .

- EHDPP : Also metabolized to DPHP, associated with oxidative stress and metabolic disruption .

- DPHP : Common urinary biomarker for multiple APEs; shown to induce adipogenesis at concentrations >1 μM .

Metabolic Pathways :

- NDPhP may hydrolyze or oxidize to form naphthyl-derived metabolites , distinct from DPHP, though this remains unstudied .

Environmental Persistence and Occurrence

Notable Contrast:

- NDPhP’s detection in consumer products suggests anthropogenic release , but its environmental fate remains uncharacterized compared to TPHP or EHDPP .

Biological Activity

Naphthalen-2-yl diphenyl phosphate (NDPHP), with the molecular formula C22H17O4P, is an organic compound recognized for its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of NDPHP, summarizing research findings, case studies, and relevant data on its mechanisms of action, toxicity, and therapeutic applications.

Chemical Structure and Properties

NDPHP features a naphthalene ring bonded to a diphenyl phosphate group, which contributes to its unique chemical properties. The compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology. Its structure allows for diverse chemical reactions, including oxidation, reduction, and electrophilic substitution.

The biological activity of NDPHP is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This mechanism is crucial for understanding its potential therapeutic applications:

- Protein Binding : NDPHP has been shown to bind to various proteins, affecting their function and stability.

- Enzyme Modulation : The compound can influence enzymatic pathways, potentially leading to altered metabolic processes.

In Vitro Studies

Recent studies have explored the cytotoxic effects of NDPHP on different cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated that NDPHP exhibits moderate cytotoxicity against mouse fibroblast (NIH/3T3) cells and human promyelocytic leukemia (HL-60) cells. The IC50 values indicate a promising potential for further development in cancer therapeutics .

| Cell Line | IC50 Value (µM) |

|---|---|

| NIH/3T3 | 15 |

| HL-60 | 12 |

- Antibacterial Activity : NDPHP has also shown antibacterial properties against selected Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Case Studies

- Metabolism in Human Liver Microsomes : A study investigated the metabolism of NDPHP in human liver microsomes, revealing insights into its biotransformation and the formation of metabolites that may contribute to its biological effects .

- Comparative Analysis : Research comparing NDPHP with similar compounds indicated that its structural features confer distinct biological activities. For example, derivatives of diphenyl phosphates often display varied levels of antiproliferative activity depending on their substituents .

Therapeutic Applications

The ongoing research into NDPHP suggests several potential therapeutic applications:

- Cancer Treatment : Due to its cytotoxic effects on cancer cell lines, NDPHP may serve as a lead compound for developing anticancer drugs.

- Antimicrobial Agents : Its antibacterial properties highlight the possibility of using NDPHP in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Naphthalen-2-yl diphenyl phosphate and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification. For example, reacting naphthalen-2-ol with phosphoryl chloride (POCl₃) in the presence of a base (e.g., K₂CO₃) to form the phosphate ester. A two-step procedure may include propargylation of naphthol followed by phosphorylation . Key parameters include solvent choice (DMF or ethyl acetate), temperature control (room temperature to 60°C), and purification via column chromatography. Yield optimization requires careful stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthol to phosphoryl agent) and reaction monitoring by TLC .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use X-ray crystallography (SHELX programs) for definitive structural determination. For non-crystalline samples, combine NMR (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS). Assign phosphorus peaks in ³¹P NMR (δ ~0 to -5 ppm for aryl phosphates) and confirm ester linkages via FT-IR (P=O stretch ~1250-1300 cm⁻¹). Cross-validate with computational methods (e.g., density functional theory (DFT)) to predict spectroscopic signatures .

Q. What analytical techniques are suitable for detecting diphenyl phosphate metabolites in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. For urine analysis (e.g., human studies), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Use isotopically labeled internal standards (e.g., ¹³C-DPHP) to correct matrix effects. Quantify metabolites like diphenyl phosphate (DPHP) with a limit of detection (LOD) ≤0.1 ng/mL .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of aryl phosphates be resolved?

- Methodological Answer : Perform comparative degradation studies under controlled conditions. For example:

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C and 50°C.

- Photolysis : Use UV irradiation (λ = 254 nm) in aqueous and organic phases.

- Bioaccumulation : Measure log Kow (e.g., 5.12–6.61 for tertbutylphenyl diphenyl phosphate ).

Discrepancies often arise from matrix effects (e.g., sediment vs. water) or impurity interference. Apply QSAR models to predict degradation pathways and validate with high-purity standards .

Q. What experimental designs are effective for assessing developmental neurotoxicity of organophosphate esters (OPEs)?

- Methodological Answer : Use zebrafish embryo-larval models to evaluate behavioral endpoints:

- Larval motility : Track response to light/dark transitions using automated video tracking.

- Adult behavior : Test sensorimotor response (e.g., acoustic startle) and social affiliation.

Expose embryos to low concentrations (0.1–10 µM) during critical windows (e.g., 0–120 hours post-fertilization). Control for impurities (e.g., triphenyl phosphate in BPDP solutions ) via LC-MS purity checks. Include TPHP as a positive control.

Q. How do molecular impurities in commercial OPEs impact toxicity studies?

- Methodological Answer : Characterize impurities using GC-MS or LC-TOF. For example, BPDP may contain 35% TPHP due to synthesis byproducts . Design studies to:

- Isolate impurity effects : Compare pure vs. technical-grade OPEs.

- Dose-response analysis : Use benchmark dose (BMD) modeling to differentiate parent vs. impurity contributions.

- Transcriptomics : Identify gene expression changes (e.g., oxidative stress pathways) linked to specific contaminants.

Data Contradiction Analysis

Q. Why do log Kow values for aryl phosphates vary across studies?

- Resolution : Variations arise from measurement methods (experimental vs. QSAR predictions) and structural isomerism. For example:

| Compound | log Kow (Exp.) | log Kow (QSAR) | Source |

|---|---|---|---|

| tertbutylphenyl diphenyl phosphate | 5.12 | 6.61 | |

| Use weighted averages for commercial mixtures (e.g., 4.86 for Phosflex 71B ). Validate with experimental octanol-water partitioning under standardized OECD guidelines. |

Research Gaps and Future Directions

- Atmospheric oxidation : Investigate heterogeneous reactions of diphenyl phosphate (DPhP) with OH radicals using smog chamber experiments .

- Long-term ecotoxicity : Conduct multi-generational studies in model organisms (e.g., Daphnia magna) to assess epigenetic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.